N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core linked to a phenyl group and a pyrrolidinyl-substituted pyridazine carboxamide moiety. Its pyrrolidinyl and pyridazine substituents may enhance selectivity or pharmacokinetic properties compared to simpler imidazo-thiazole derivatives.
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-19(16-6-7-18(24-23-16)25-8-1-2-9-25)21-15-5-3-4-14(12-15)17-13-26-10-11-28-20(26)22-17/h3-7,10-13H,1-2,8-9H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHIEXDGKKLPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activity, particularly in anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on a variety of research studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate imidazo[2,1-b]thiazole and pyridazine moieties. The synthetic routes often utilize intermediates that are modified to enhance biological activity. For instance, the synthesis of similar compounds has been reported to involve the formation of thiazole derivatives through reactions with hydrazonoyl halides and subsequent transformations to yield the desired carboxamide derivatives .
Anticancer Properties
Numerous studies have highlighted the anticancer properties of imidazo[2,1-b]thiazole derivatives, including those similar to this compound. For example:
- Anti-Proliferative Activity : The compound has shown significant anti-proliferative effects against various cancer cell lines. In vitro studies demonstrated IC50 values in the submicromolar range against hepatic cancer cell lines (HepG2), indicating potent cytotoxicity .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. For instance, imidazo[2,1-b]thiazole derivatives have been shown to inhibit transforming growth factor-beta (TGF-β) receptors, which play a critical role in tumor progression .
Other Biological Activities
Beyond anticancer properties, derivatives of this compound class have been evaluated for additional biological activities:
- Carbonic Anhydrase Inhibition : Some studies have investigated the ability of imidazo[2,1-b]thiazole compounds to inhibit carbonic anhydrase isoforms. The inhibition profiles suggest potential therapeutic applications in conditions such as glaucoma and epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazo[2,1-b]thiazole core | Essential for anticancer activity |
| Pyrrolidine ring | Enhances binding affinity to target proteins |
| Carboxamide group | Contributes to solubility and bioavailability |
Research indicates that modifications to these groups can significantly alter the potency and selectivity of the compound against various cancer types .
Case Studies
Several case studies illustrate the efficacy of compounds similar to this compound:
- Study on HepG2 Cells : A study reported an IC50 value of 12.73 ± 1.36 μg/mL for a closely related compound against HepG2 cells, suggesting strong anti-proliferative effects .
- Pancreatic Cancer Evaluation : Another investigation evaluated a series of imidazo[2,1-b]thiazole derivatives against pancreatic cancer cell lines (SUIT-2, Capan-1), revealing promising antiproliferative activities with GI50 values ranging from 1.4 to 4.2 µM .
Chemical Reactions Analysis
Coupling Reactions
The final assembly involves cross-coupling of the imidazo[2,1-b]thiazole-phenyl and pyridazine-carboxamide moieties:
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Buchwald-Hartwig amination or Ullmann coupling for aryl-amine bond formation .
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Microwave-assisted synthesis to enhance reaction efficiency (e.g., 150°C, 20 min) .
| Reaction Type | Catalyst/Conditions | Yield | Source |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 56–76% | |
| Microwave coupling | DMF, 150°C, 20 min | 68% |
4.1. Oxidation and Reduction
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Quinoxaline ring oxidation : Observed in metabolites of related imidazo-thiazole derivatives (e.g., hydroxylation at position 3) .
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Reductive amination : Used to introduce pyrrolidine substituents via NaBH₃CN or H₂/Pd-C .
4.2. Metabolic Reactions
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Hepatic oxidation : The quinoxaline and imidazole rings undergo CYP450-mediated hydroxylation, forming polar metabolites .
Stability and Degradation
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Hydrolytic stability : The carboxamide bond is stable under physiological pH but susceptible to enzymatic cleavage by proteases .
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Photodegradation : Thiazole derivatives show moderate stability under UV light, with degradation products including sulfoxides .
6.1. Biological Activity
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Anticancer activity : Demonstrates inhibition of ALK5 (IC₅₀ = 435 nM) and VEGFR2 (IC₅₀ = 654 nM) kinases, linked to its imidazo-thiazole pharmacophore .
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Selectivity : The pyrrolidine group enhances selectivity for kinase ATP-binding pockets .
6.2. Pharmacokinetics
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Oral bioavailability : Improved by the triazolo[1,5-a]pyridin-6-yl moiety, which reduces metabolic oxidation .
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Half-life : ~4.2 hours in murine models due to rapid hepatic clearance .
Reaction Optimization Challenges
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
